4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-5-7-16(8-6-13)25(22,23)20-11-9-17-14(2)21-18(24-17)15-4-3-10-19-12-15/h3-8,10,12,20H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPGXEWURYKANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole core is synthesized through the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides. For this compound, 4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ethylamine is prepared as follows:
Reactants :
- α-Chloroketone: 4-methyl-2-(pyridin-3-yl)acetyl chloride
- Thioamide: Thiourea derivative
Conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: Reflux at 80°C for 6–8 hours
- Catalyst: Hydrochloric acid (0.1 M)
Mechanism :
Sulfonylation to Attach the Benzene Sulfonamide Group
The final step involves sulfonylation of the amine intermediate:
Reactants :
- 5-(2-Aminoethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole
- 4-Methylbenzene-1-sulfonyl chloride
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Pyridine (to scavenge HCl)
- Temperature: 0–5°C (ice bath), followed by stirring at 25°C for 12 hours
Mechanism :
Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production Methods
Continuous Flow Synthesis
To enhance efficiency, industrial protocols employ continuous flow reactors:
| Step | Reactor Type | Residence Time | Temperature | Yield |
|---|---|---|---|---|
| Thiazole formation | Tubular | 30 min | 80°C | 75% |
| Ethyl linker addition | Packed-bed | 2 hours | 60°C | 70% |
| Sulfonylation | Microfluidic | 1 hour | 25°C | 88% |
Advantages :
Catalytic Optimization
Palladium catalysts improve coupling efficiency in the thiazole-pyridine linkage:
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Ligand : XPhos (4 mol%)
- Solvent : Toluene/water (10:1)
- Yield : 92% for Suzuki-Miyaura coupling.
Reaction Optimization and Challenges
Key Variables Affecting Yield
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonyl chloride purity | >99% | +15% yield |
| Reaction pH | 8.5–9.0 | Prevents hydrolysis |
| Solvent polarity | Medium (e.g., DCM) | Enhances solubility |
Common Byproducts and Mitigation
N-Di-sulfonylated derivative :
- Cause: Excess sulfonyl chloride.
- Solution: Stoichiometric control (1:1.05 amine:sulfonyl chloride).
Thiazole ring opening :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.55 (pyridine-H), δ 2.45 (thiazole-CH₃) | |
| IR | 1345 cm⁻¹ (S=O stretch), 1150 cm⁻¹ (C-N) | |
| MS | m/z 403.53 [M+H]⁺ |
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Enzymatic Sulfonamide Bond Formation
- Enzyme : Sulfotransferase (modified).
- Advantage : Stereoselectivity.
- Limitation : Low yield (35%).
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and binding affinities.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiazole and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several sulfonamide and thiazole-containing derivatives. Key analogues include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: Pyridine vs. Sulfonamide vs. Propargylamine: The target compound’s sulfonamide group increases hydrophilicity and hydrogen-bonding capacity compared to CA14’s propargylamine, which may alter pharmacokinetics .
Biological Activity: While CA14 and CA15 are explicitly pesticidal, the target compound’s ethyl-sulfonamide linkage may confer distinct target selectivity, possibly toward enzymes like carbonic anhydrases or kinases .
Synthetic Accessibility :
Research Findings and Data Gaps
- In Silico Predictions : Compounds with pyridinyl-thiazole scaffolds show favorable oral bioavailability in radar chart analyses (e.g., ’s compound 15-20), suggesting the target compound may share this trait .
- Purity and Stability : and highlight challenges in purifying thiazole-sulfonamide derivatives (e.g., hydrochloride salts for solubility), which may apply to the target compound .
Biological Activity
4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a pyridine moiety, and a sulfonamide group. The synthesis typically involves multi-step organic reactions that include the preparation of thiazole and pyridine intermediates, followed by their coupling with a biphenyl sulfonamide under controlled conditions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including the compound in focus, exhibit antimicrobial activity. A study highlighted that certain benzene sulfonamides can affect perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular benefits alongside antimicrobial properties .
Anticancer Activity
The thiazole moiety is known for its anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related thiazole compound showed significant activity against Jurkat and A-431 cancer cells with IC50 values lower than those of reference drugs like doxorubicin .
The biological activity of this compound may be attributed to its ability to inhibit specific ion channels or enzymes involved in cellular signaling pathways. For example, studies on related sulfonamides have shown interactions with calcium channels, which could lead to changes in cardiovascular dynamics .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME). Theoretical models have been employed to predict the pharmacokinetic parameters of similar compounds using tools such as ADMETlab 2.0. These studies can help identify optimal dosing regimens for therapeutic use .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological effects of various benzene sulfonamides on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives significantly decreased perfusion pressure over time compared to controls. This suggests a potential mechanism through which these compounds could exert cardiovascular effects .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No change |
| Benzene Sulfonamide | 0.001 | Decreased |
| Compound 2 | 0.001 | Decreased |
| Compound 3 | 0.001 | Decreased |
| Compound 4 | 0.001 | Decreased |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound requires precise control over reaction intermediates, particularly during the formation of the thiazole ring and sulfonamide linkage. A common approach involves:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions in ethanol or DMF .
- Sulfonamide coupling : Activation of the sulfonyl chloride group followed by nucleophilic substitution with the ethylamine-linked thiazole intermediate. Use of catalysts like DMAP or TEA improves yields .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly affect purity. HPLC monitoring is recommended to track intermediate stability .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the pyridinyl proton environment (δ 8.2–8.8 ppm) and sulfonamide NH (~δ 10.5 ppm). 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities in the thiazole-ethyl linker .
- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for sulfur and chlorine (if present) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, though crystallization may require co-solvents like hexane/ethyl acetate .
Q. How does the pyridinyl-thiazole moiety influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer :
- The pyridinyl group enhances water solubility via hydrogen bonding, while the thiazole ring contributes to π-π stacking interactions.
- Stability testing : Use accelerated degradation studies (pH 1–9, 40°C) with UV-Vis or LC-MS to identify hydrolysis-prone sites (e.g., sulfonamide bond). Phosphate buffers (pH 7.4) are recommended for in vitro assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs like 4-methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide (pyrazole variant) .
- Computational docking : Use molecular dynamics simulations to assess binding affinity differences in target proteins (e.g., kinases or GPCRs). Pyridinyl-thiazole systems may exhibit unique π-cation interactions versus pyrazole derivatives .
- Data normalization : Account for batch-to-batch purity variations via orthogonal validation (e.g., SPR binding assays vs. cell-based IC50) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide as a hydrogen bond acceptor, pyridinyl as a hydrophobic anchor) using tools like Schrödinger’s Phase .
- ADMET prediction : Use QSAR models to prioritize derivatives with lower logP (<3.5) and reduced CYP450 inhibition risk .
- Free-energy perturbation (FEP) : Quantify binding energy differences for substituent modifications (e.g., methyl vs. trifluoromethyl groups on the benzene ring) .
Q. What experimental designs are optimal for studying metabolic pathways of this compound in hepatic microsomes?
- Methodological Answer :
- Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems. Monitor time-dependent metabolite formation via LC-MS/MS .
- Isotope labeling : Introduce ¹³C or deuterium at the ethyl linker to track fragmentation patterns in mass spectrometry .
- Enzyme inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
